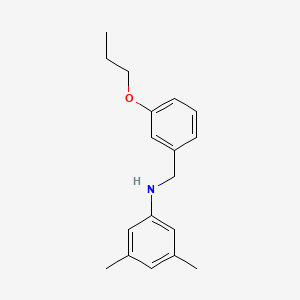
3,5-Dimethyl-N-(3-propoxybenzyl)aniline
Vue d'ensemble
Description
3,5-Dimethyl-N-(3-propoxybenzyl)aniline is a chemical compound with the molecular formula C18H23NO and a molecular weight of 269.38 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 3,5-Dimethyl-N-(3-propoxybenzyl)aniline consists of 18 carbon atoms, 23 hydrogen atoms, and 1 nitrogen atom . For more detailed structural information, it would be best to refer to a reliable chemical database or resource.Applications De Recherche Scientifique
Protein-Bound Aminoazo Dyes Formation : Research has shown that certain aniline derivatives can form aminoazo dyes when metabolized, which are bound to proteins. This process has implications for understanding the interaction between aniline derivatives and biological systems, potentially influencing the study of carcinogenicity and protein binding mechanisms (Miller & Miller, 1949).
Pharmacokinetics and Haematotoxicity : The pharmacokinetics and haematotoxic effects of aniline and its derivatives have been studied, providing insights into their metabolism and toxicity. Such studies are crucial for assessing the safety and therapeutic potential of these compounds (Miura et al., 2021).
Carcinogenicity Studies : Aniline derivatives have been evaluated for their carcinogenic potential in animal models. Understanding the carcinogenicity of these compounds is essential for their safe use and handling in industrial and research settings (Hecht et al., 1983).
Nephrotoxicity Assessment : The nephrotoxic potential of aniline and its derivatives has been investigated to understand their effects on renal function. Such studies are vital for evaluating the safety of these compounds for human exposure and potential therapeutic applications (Rankin et al., 1986).
Anticonvulsant Activity : The anticonvulsant activity of aniline derivatives has been explored, highlighting the potential of these compounds in developing new therapeutic agents for treating neurological disorders (Clark et al., 1986).
Colon Cancer Treatment Agents : Stilbene analogs, structurally related to aniline derivatives, have been studied for their inhibitory activity against colon cancer cell lines, suggesting the potential for developing new anticancer agents (Paul et al., 2010).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3,5-dimethyl-N-[(3-propoxyphenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-4-8-20-18-7-5-6-16(12-18)13-19-17-10-14(2)9-15(3)11-17/h5-7,9-12,19H,4,8,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNZBBYAZUSSON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)CNC2=CC(=CC(=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-N-(3-propoxybenzyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



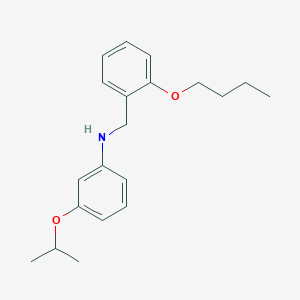
![4-Ethoxy-N-[2-(4-methylphenoxy)ethyl]aniline](/img/structure/B1385299.png)
![N1-[2-(2-ethoxyethoxy)benzyl]-N2,N2-diethyl-1,2-ethanediamine](/img/structure/B1385300.png)
-methanamine](/img/structure/B1385302.png)
![N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3-methoxyaniline](/img/structure/B1385306.png)
![N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-2-methyl-2-propanamine](/img/structure/B1385307.png)
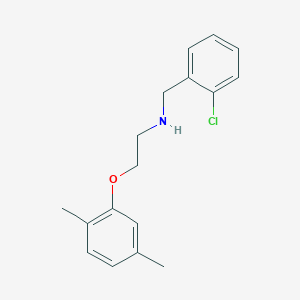
methanamine](/img/structure/B1385311.png)
![N-{2-[2-(Tert-butyl)phenoxy]ethyl}-N-(3-pyridinylmethyl)amine](/img/structure/B1385312.png)
-methanamine](/img/structure/B1385314.png)
![3-Chloro-2-methyl-N-[4-(pentyloxy)benzyl]aniline](/img/structure/B1385315.png)
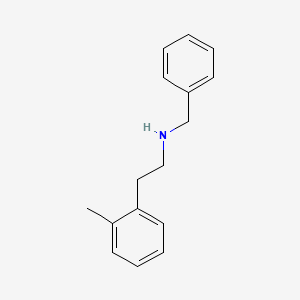
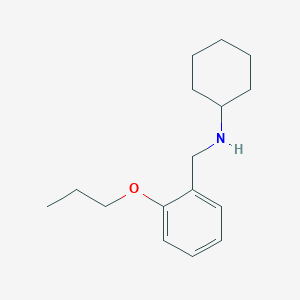
![N-[2-(4-Isopropylphenoxy)ethyl]-2-methyl-2-propanamine](/img/structure/B1385320.png)